molecular formula C14H32O6Si3 B587189 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid CAS No. 158465-59-9

4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid

Cat. No.: B587189
CAS No.: 158465-59-9
M. Wt: 380.659
InChI Key: QUPLAOVHKURYRR-UHFFFAOYSA-N
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Description

4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid: is a type of organosiloxane polymer. This compound is characterized by its unique structure, which includes carboxypropyl groups at both ends of the polymer chain. It is commonly used in various industrial and scientific applications due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid typically involves the polymerization of dimethylsiloxane monomers in the presence of a catalyst. The carboxypropyl groups are introduced through a hydrosilylation reaction, where a carboxypropylsilane is added to the polymer chain.

Industrial Production Methods: Industrial production of this compound often involves large-scale polymerization reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The process may also include purification steps to remove any unreacted monomers or by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxypropyl groups can undergo oxidation reactions, leading to the formation of carboxylate ions.

    Reduction: Reduction reactions can convert the carboxypropyl groups to alcohols.

    Substitution: The carboxypropyl groups can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylate ions.

    Reduction: Alcohols.

    Substitution: Substituted siloxanes with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other organosilicon compounds.
  • Acts as a stabilizer in various chemical reactions.

Biology:

  • Utilized in the development of biocompatible materials for medical implants and devices.

Medicine:

  • Investigated for use in drug delivery systems due to its stability and biocompatibility.

Industry:

  • Employed in the production of coatings, adhesives, and sealants.
  • Used as a lubricant and anti-foaming agent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid involves its interaction with other molecules through its carboxypropyl groups. These groups can form hydrogen bonds and ionic interactions, which contribute to the compound’s stability and reactivity. The polymer backbone provides flexibility and resistance to degradation, making it suitable for various applications.

Comparison with Similar Compounds

  • Poly[oxy(dimethylsilylene)], alpha-[(chloromethyl)dimethylsilyl]-omega-[[(chloromethyl)dimethylsilyl]oxy]-
  • Poly[oxy(dimethylsilylene)], alpha-[(hydroxymethyl)dimethylsilyl]-omega-[[(hydroxymethyl)dimethylsilyl]oxy]-
  • Poly[oxy(dimethylsilylene)], alpha-[(methoxypropyl)dimethylsilyl]-omega-[[(methoxypropyl)dimethylsilyl]oxy]-

Uniqueness: 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid is unique due to its carboxypropyl groups, which provide specific reactivity and compatibility with biological systems. This makes it particularly useful in biomedical applications compared to other similar compounds that may lack these functional groups.

Properties

IUPAC Name

4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6Si3/c1-21(2,11-7-9-13(15)16)19-23(5,6)20-22(3,4)12-8-10-14(17)18/h7-12H2,1-6H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLAOVHKURYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158465-59-9
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158465-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001111412
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-59-9
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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